2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and potassium hydroxide.
Alkylation: The triazole intermediate is then alkylated with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group.
Thioether Formation: The alkylated triazole is reacted with a thiol derivative to form the sulfanyl linkage.
Amidation: Finally, the compound is subjected to amidation with 2-phenylphenyl acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial and antifungal properties. It could be explored as a lead compound for developing new drugs.
Materials Science: The furan ring can be used in the synthesis of polymers and resins with unique properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can interact with hydrophobic pockets in proteins . The phenylacetamide moiety can enhance binding affinity through π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a triazole ring.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring and a methoxyethyl group.
Uniqueness
The uniqueness of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide lies in its combination of a furan ring, a triazole ring, and a phenylacetamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-2-14-27-22(20-13-8-15-29-20)25-26-23(27)30-16-21(28)24-19-12-7-6-11-18(19)17-9-4-3-5-10-17/h2-13,15H,1,14,16H2,(H,24,28) |
InChI Key |
NEBIQVOEYGBSGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.